molecular formula C9H14O3 B12586118 4-Hydroxycyclohept-2-en-1-yl acetate CAS No. 606490-58-8

4-Hydroxycyclohept-2-en-1-yl acetate

Cat. No.: B12586118
CAS No.: 606490-58-8
M. Wt: 170.21 g/mol
InChI Key: CFNNOGNUIPFLNF-UHFFFAOYSA-N
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Description

4-Hydroxycyclohept-2-en-1-yl acetate is an organic compound with a unique structure that includes a hydroxyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxycyclohept-2-en-1-yl acetate can be achieved through several methods. One common approach involves the photo-oxidation of cyclopentadiene using a continuous flow process. This method utilizes white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C. The resulting product is then acetylated to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using the same continuous flow process. This method allows for the efficient production of the compound on a larger scale, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycyclohept-2-en-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and acetate groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-Hydroxycyclohept-2-en-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxycyclohept-2-en-1-yl acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetate groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxycyclohept-2-en-1-yl acetate is unique due to its specific ring structure and functional groups, which provide distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile building block make it valuable in both research and industrial settings.

Properties

CAS No.

606490-58-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(4-hydroxycyclohept-2-en-1-yl) acetate

InChI

InChI=1S/C9H14O3/c1-7(10)12-9-4-2-3-8(11)5-6-9/h5-6,8-9,11H,2-4H2,1H3

InChI Key

CFNNOGNUIPFLNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC(C=C1)O

Origin of Product

United States

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